1-Benzhydryl-4-butylpiperazine;oxalic acid
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Overview
Description
1-Benzhydryl-4-butylpiperazine;oxalic acid is a compound that combines the structural features of benzhydryl and piperazine moieties. Benzhydryl compounds are known for their diverse biological activities, while piperazine derivatives are widely used in medicinal chemistry due to their ability to bind to various receptors with high affinity. The addition of oxalic acid further enhances the compound’s properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-4-butylpiperazine typically involves the nucleophilic substitution of 1-benzhydryl piperazine with an appropriate butylating agent. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include butyl bromide and a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of 1-Benzhydryl-4-butylpiperazine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve maximum yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-4-butylpiperazine undergoes various chemical reactions, including:
Oxidation: The benzhydryl moiety can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form different piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Alkyl halides and bases like potassium carbonate are used for nucleophilic substitution.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Various reduced piperazine derivatives.
Substitution: Alkylated piperazine compounds.
Scientific Research Applications
1-Benzhydryl-4-butylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-butylpiperazine involves its interaction with specific molecular targets and pathways. The benzhydryl moiety can interact with various receptors, while the piperazine ring can modulate neurotransmitter activity. The compound’s effects are mediated through these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: A derivative with similar structural features but different functional groups.
1-Benzhydryl piperazine: The parent compound without the butyl group.
Uniqueness
1-Benzhydryl-4-butylpiperazine is unique due to the presence of both benzhydryl and butyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
87887-40-9 |
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Molecular Formula |
C23H30N2O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-benzhydryl-4-butylpiperazine;oxalic acid |
InChI |
InChI=1S/C21H28N2.C2H2O4/c1-2-3-14-22-15-17-23(18-16-22)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20;3-1(4)2(5)6/h4-13,21H,2-3,14-18H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
BFQSULPZGVXFJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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